molecular formula C14H20N2O6 B12551548 Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate CAS No. 147350-51-4

Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate

Cat. No.: B12551548
CAS No.: 147350-51-4
M. Wt: 312.32 g/mol
InChI Key: VOQKVAQOSJRKPG-UHFFFAOYSA-N
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Description

Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C13H20N2O6 It is known for its unique structure, which includes a carbamate group attached to a nitrophenyl ring substituted with ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate typically involves the reaction of 4,5-diethoxy-2-nitrophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Alkoxy reagents, nucleophilic catalysts.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amine and carbon dioxide.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitrophenyl ring may also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (4,5-dimethoxy-2-nitrophenyl)carbamate
  • Propan-2-yl (4,5-diethoxy-2-aminophenyl)carbamate
  • Propan-2-yl (4,5-diethoxy-2-hydroxyphenyl)carbamate

Uniqueness

Propan-2-yl (4,5-diethoxy-2-nitrophenyl)carbamate is unique due to the presence of both ethoxy and nitro groups on the phenyl ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

147350-51-4

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

propan-2-yl N-(4,5-diethoxy-2-nitrophenyl)carbamate

InChI

InChI=1S/C14H20N2O6/c1-5-20-12-7-10(15-14(17)22-9(3)4)11(16(18)19)8-13(12)21-6-2/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

VOQKVAQOSJRKPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(=O)OC(C)C)[N+](=O)[O-])OCC

Origin of Product

United States

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